1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide
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Description
Scientific Research Applications
Synthesis Techniques and Derivative Formation
Synthesis of Novel Pyrido and Thieno Derivatives : A study detailed the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, demonstrating the versatility of similar compounds in creating fused polyheterocyclic systems, which are significant for pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Characterization and Structural Analysis : X-ray powder diffraction data provided insights into the crystalline structure of related compounds, essential for understanding the physical properties and potential applications in material science and drug formulation (Wang et al., 2017).
Pharmacological Potential
- Analgesic and Anti-Inflammatory Agents : A study synthesized novel benzodifuranyl and tetrahydropyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibition and potential as analgesic and anti-inflammatory agents, indicating the utility of similar structures in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Structure and Properties
- Structural and Conformational Studies : Research on the crystal structure and molecular conformation of solvated carboxamides highlighted the importance of understanding the molecular geometry for the development of antineoplastic agents, showcasing the critical role of structural analysis in drug design (Banerjee et al., 2002).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-3-31-19-10-8-17(9-11-19)27-14-16(12-21(27)29)22(30)23-13-20-24-25-26-28(20)18-6-4-15(2)5-7-18/h4-11,16H,3,12-14H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLBAVMVRUKDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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